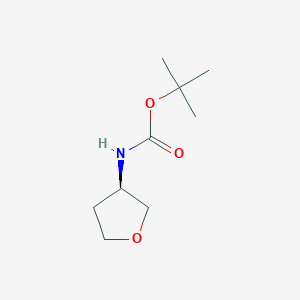

(R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate

Description

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

tert-butyl N-[(3R)-oxolan-3-yl]carbamate |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

FXXHXMXRVSVHQK-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCOC1 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1 |

Origin of Product |

United States |

Preparation Methods

Boc Protection of (R)-Tetrahydrofuran-3-amine

The most direct route involves reacting (R)-tetrahydrofuran-3-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This method, adapted from analogous carbamate syntheses, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride.

Representative Procedure

A solution of (R)-tetrahydrofuran-3-amine (1.0 equiv) in anhydrous dichloromethane (DCM) is cooled to 0°C. Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added sequentially, followed by stirring at room temperature for 12–24 hours. The reaction is quenched with water, and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. After drying over MgSO₄, the solvent is removed under reduced pressure to yield the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate).

Key Variables

-

Base Selection : Triethylamine or DMAP is critical for neutralizing HCl byproducts and accelerating the reaction. DMAP, as a nucleophilic catalyst, enhances acylation rates.

-

Solvent Effects : Polar aprotic solvents like DCM or THF improve solubility of Boc anhydride, while ethereal solvents may slow the reaction due to lower dielectric constants.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Excessive Boc anhydride (≥1.5 equiv) risks di-Boc byproduct formation, particularly in polar solvents. Trials with 1.1–1.3 equiv of Boc anhydride at 0–25°C demonstrate optimal yields (75–85%).

Table 1: Yield Dependence on Boc Anhydride Equivalents

| Equivalents of Boc Anhydride | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1.0 | DCM | 25 | 62 |

| 1.2 | THF | 0→25 | 82 |

| 1.5 | DCM | 25 | 68* |

*Di-Boc byproduct observed.

Solvent Screening

Non-polar solvents like toluene result in slower reaction kinetics, while DCM and THF balance reactivity and solubility. Methanol, though polar protic, is avoided due to competing transesterification.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with hexane/ethyl acetate (4:1 to 2:1) effectively separates the target compound from unreacted amine and di-Boc impurities. Gradient elution is recommended for scalemic mixtures.

Spectroscopic Confirmation

-

¹H NMR : Characteristic peaks include the tert-butyl singlet at δ 1.44 ppm and carbamate NH at δ 5.3–5.5 ppm (broad).

-

IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1520 cm⁻¹ (N–H bend) confirm carbamate formation.

Challenges and Mitigation Strategies

Racemization Risks

Prolonged exposure to acidic or basic conditions during workup may epimerize the chiral center. Quenching with mild aqueous NaHCO₃ instead of HCl minimizes this risk.

Byproduct Formation

Di-Boc byproducts arise from excess Boc anhydride or elevated temperatures. Controlled reagent addition and low-temperature reactions suppress this.

Industrial-Scale Adaptations

Kilogram-scale syntheses employ continuous flow reactors to enhance heat transfer and reduce racemization. For example, a plug-flow reactor with residence time <30 minutes achieves 89% yield at 10°C .

Chemical Reactions Analysis

®-tert-Butyl (tetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-butyl (tetrahydrofuran-3-yl)carbamate serves as an important building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to be utilized in:

- Synthesis of Bioactive Molecules : The compound can be modified to create derivatives with enhanced biological activity.

- Drug Development : It may function as an intermediate in the production of drugs targeting specific diseases.

Organic Synthesis

The compound is valuable in organic synthesis for:

- Protecting Group Applications : It can act as a protecting group for amines during peptide synthesis, allowing for selective reactions without interference from amino groups.

- Ligand Development : It is explored as a potential ligand in coordination chemistry, contributing to the development of new catalysts.

Biological Studies

Research indicates that this compound may have applications in biological studies, including:

- Enzyme Inhibition Studies : The compound's interaction with specific enzymes can provide insights into enzyme mechanisms and pathways.

- Receptor Binding Studies : Its potential as a ligand for various receptors makes it a candidate for studying receptor-ligand interactions.

Cytotoxic Activity Study

A study focusing on derivatives of natural products indicated that modifications like carbamate formation can enhance cytotoxicity against cancer cell lines. This suggests that this compound could be further explored for anticancer properties.

Synthetic Pathways

Research detailing synthetic routes emphasizes the importance of stereochemical control to yield biologically active compounds efficiently. The ability to manipulate the stereochemistry of this compound opens avenues for developing targeted therapies.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (tetrahydrofuran-3-yl)carbamate involves its hydrolysis to release the active tetrahydrofuran-3-yl carbamic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The released carbamic acid can then interact with molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Stereochemical Control : The target compound’s R-configuration distinguishes it from racemic analogs like 3 and 8e , which lack enantiopurity. Stereoselective synthesis methods (e.g., chiral catalysts or resolution techniques) are critical for achieving the desired configuration .

Synthetic Routes: Pd-catalyzed coupling (used for 8e) offers regioselectivity for aryl-THF hybrids but may require harsh conditions (e.g., BF₃·OEt₂ for reduction) . Reductive amination (used for 7/8) provides access to amino-THF derivatives but yields lower efficiency (38–42%) due to isomer separation challenges .

Physical Properties : Crystalline analogs (e.g., 8e ) exhibit higher purity and stability compared to oily racemic mixtures (e.g., 3 ), which may complicate storage and handling .

Functional Group and Reactivity Comparison

- Boc-Protected Amines : The Boc group in the target compound and analogs (e.g., 3 , 8e ) enhances solubility and protects amines during multi-step syntheses. However, steric hindrance from the tert-butyl group may slow nucleophilic reactions .

- THF vs. Phenyl Hybrids : THF-containing analogs (e.g., 8e ) exhibit conformational rigidity, favoring interactions with biological targets like androgen receptors. In contrast, phenyl derivatives (e.g., 3 ) prioritize aromatic stacking but lack the THF ring’s torsional constraints .

Biological Activity

(R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate is a compound that has garnered attention for its unique structural properties and potential biological activities. Its molecular formula is C9H17NO2, with a molecular weight of approximately 175.24 g/mol. This compound features a tetrahydrofuran ring, which is a five-membered cyclic ether, and a tert-butyl carbamate group that may enhance its reactivity and biological activity.

Chemical Structure and Properties

The specific stereochemistry and functional groups of this compound contribute to its distinct chemical properties. The presence of the tetrahydrofuran moiety allows for potential interactions with biological targets, making it a subject of interest for medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 175.24 g/mol |

| Structural Features | Tetrahydrofuran ring, tert-butyl carbamate group |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit various degrees of antimicrobial activity. For instance, related carbamates have shown effectiveness against both Gram-positive and Gram-negative bacteria at low concentrations. The minimum inhibitory concentration (MIC) for some analogs has been reported in the micromolar range (1–5 µg/mL), suggesting significant antibacterial potential .

The mechanism by which these compounds exert their biological effects often involves interactions with specific enzymes or receptors in microbial cells. For example, some studies have shown that structural modifications can influence the binding affinity to aminoacyl-tRNA synthetases, crucial enzymes in protein synthesis . This suggests that this compound may similarly affect protein synthesis pathways in target organisms.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on synthesizing various carbamates, including this compound, evaluated their biological activities through a series of assays. The findings indicated that structural variations significantly impacted their efficacy against bacterial strains .

- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of related compounds revealed that modifications to the tetrahydrofuran ring or the carbamate group could enhance or diminish biological activity. This emphasizes the importance of specific functional groups in determining the pharmacological profile of these compounds .

- Comparative Analysis : A comparative study highlighted the uniqueness of this compound against other structurally similar compounds. For instance, while some analogs contain amino groups that may enhance activity, (R)-tert-butyl's specific stereochemistry provides distinct advantages in binding interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for (R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate?

- Synthesis Steps : The compound is typically synthesized via multi-step reactions, including carbamate formation under anhydrous conditions. For example, tert-butyl carbamates are often synthesized using tert-butoxycarbonyl (Boc) protecting groups with coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI .

- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield. Solvents such as dichloromethane or ethyl acetate are preferred for their inertness and ability to dissolve intermediates . Monitoring via Thin Layer Chromatography (TLC) ensures reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming stereochemistry and functional groups. For instance, the tert-butyl group typically shows a singlet at ~1.4 ppm in H NMR, while the tetrahydrofuran ring protons appear as distinct multiplet patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] peak) and fragmentation patterns .

Q. What are the recommended storage conditions and stability considerations?

- Storage : Store in airtight containers at room temperature (20–25°C) in a dry, dark environment. Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the carbamate group .

- Stability Testing : Periodic NMR or HPLC analyses can detect degradation products, such as tert-butanol or tetrahydrofuran derivatives .

Advanced Research Questions

Q. How can computational chemistry enhance the synthesis or reactivity prediction of this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in carbamate formation. For example, ICReDD’s workflow combines computational screening with experimental validation to identify optimal catalysts or solvents .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for stereochemical outcomes in tetrahydrofuran ring formation .

Q. How should researchers address contradictions in reported reaction yields or spectroscopic data?

- Data Cross-Validation : Compare NMR chemical shifts and coupling constants with structurally similar compounds (e.g., tert-butyl (3-oxocyclohexyl)carbamate) to resolve ambiguities .

- Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables affecting yield discrepancies .

Q. What role does stereochemistry at the tetrahydrofuran-3-yl group play in biological activity or reactivity?

- Reactivity Implications : The (R)-configuration influences hydrogen-bonding interactions in catalytic systems. For example, chiral carbamates often exhibit enantioselective behavior in enzyme inhibition assays .

- Biological Activity : Stereochemistry can modulate binding affinity to biological targets. Comparative studies using (S)-isomers or racemic mixtures are recommended to assess structure-activity relationships (SAR) .

Methodological Guidance

- Stereochemical Analysis : Use chiral HPLC or polarimetry to confirm enantiopurity after synthesis .

- Reaction Monitoring : Employ in-situ IR spectroscopy to track carbonyl group transformations during Boc protection/deprotection .

- Troubleshooting Low Yields : If Boc protection fails, consider alternative activating agents (e.g., HATU) or pre-activation of the amine precursor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.